JAK1 Inhibitory Potency from Incyte Patent Portfolio
The compound demonstrates single-digit nanomolar inhibitory potency against the human JAK1 catalytic domain. Data consolidated in BindingDB from multiple Incyte US patents (US10695337, US11285140, US9999619) report an IC50 of 5 nM in a biochemical assay using recombinant human JAK1 catalytic domain (aa 837-1142) [1]. A separate entry reports an IC50 of 10 nM under similar assay conditions [1]. No direct head-to-head comparison data against the closest structural analogs (e.g., Example 72 or Example 75 from the same patent families) are available in the public domain to quantify selectivity margins.
| Evidence Dimension | Inhibitory potency (IC50) against human JAK1 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 5 nM and IC50 = 10 nM (two independent patent entries) |
| Comparator Or Baseline | Class-level baseline: The review by Norman (2014) notes that exemplary compounds in the 3-aminopyrazole-4-carboxamide class achieve JAK1 IC50 values in the nanomolar range with up to 433-fold selectivity over JAK2. Specific comparator data for this compound's immediate neighbors is absent. |
| Quantified Difference | Insufficient data for calculation. |
| Conditions | Recombinant human JAK1 catalytic domain (aa 837-1142) with N-terminal His tag, in vitro biochemical assay as per Park et al., Analytical Biochemistry. |
Why This Matters
Confirms the compound meets the potency threshold of a validated chemical series, but does not provide procurement- differentiating selectivity data over its closest analogs.
- [1] BindingDB. (2021). BDBM400319. Affinity Data: IC50 5 nM and 10 nM for human JAK1. View Source
